molecular formula C12H18ClN3O B6276414 2-(methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride CAS No. 2763749-68-2

2-(methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride

Cat. No.: B6276414
CAS No.: 2763749-68-2
M. Wt: 255.7
InChI Key:
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Description

2-(methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride is a synthetic compound with notable applications in the fields of medicinal chemistry, pharmacology, and chemical research. Its structural complexity and specific functionalities make it a subject of significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis process. One common route involves the reaction of 5,6,7,8-tetrahydro-1,6-naphthyridine with an appropriate methylamine derivative. The process typically requires:

  • Solvent: An aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Reagents: Methylamine, a suitable base (like sodium hydride), and an appropriate coupling agent (such as EDCI or DCC).

  • Reaction Conditions: Reflux conditions are often necessary to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the synthesis might involve similar steps but with optimizations for yield and cost-efficiency. This could include:

  • High-throughput synthesis using automated systems.

  • Optimized reaction times and temperatures to maximize yield.

  • Use of bulk chemicals and solvents to reduce costs.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: Conversion of the secondary amine to an imine using oxidizing agents like PCC or Swern oxidation.

  • Reduction: Reduction of imine to amine with reducing agents such as NaBH4 or LiAlH4.

  • Substitution: Nucleophilic substitution at the methylamine group, which can involve reagents like alkyl halides under basic conditions.

Common Reagents and Conditions

  • Oxidation: PCC, dichloromethane, 0°C.

  • Reduction: NaBH4, ethanol, room temperature.

  • Substitution: Alkyl halides, NaOH, ethanol.

Major Products

  • Oxidation: Formation of imine derivatives.

  • Reduction: Production of primary amines.

  • Substitution: Creation of N-substituted derivatives.

Scientific Research Applications

The compound has a wide array of scientific research applications:

  • Chemistry: Used as a building block in synthetic organic chemistry for creating more complex molecules.

  • Biology: Investigated for its potential interactions with various biological pathways.

  • Medicine: Explored for its potential therapeutic effects in neurochemistry and pharmacology.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 2-(methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride exerts its effects involves:

  • Binding to specific receptors or enzymes.

  • Modulating neurotransmitter release or uptake.

  • Affecting signal transduction pathways involved in cellular processes.

Comparison with Similar Compounds

When compared to similar compounds:

  • 2-(methylamino)-1-phenylpropan-1-one: The naphthyridine ring provides different binding properties and biological activity.

  • 2-(ethylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one: The presence of an ethyl group alters its reactivity and pharmacological profile.

These comparisons highlight the unique properties and potential advantages of 2-(methylamino)-1-(5,6,7,8-tetrahydro-1,6-naphthyridin-6-yl)propan-1-one hydrochloride in research and development.

In essence, this compound's intricate structure and multifaceted reactivity make it a cornerstone for innovation in

Properties

CAS No.

2763749-68-2

Molecular Formula

C12H18ClN3O

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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